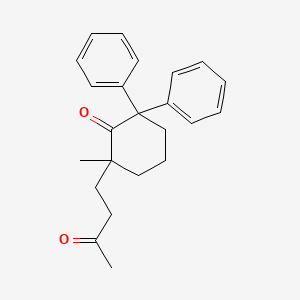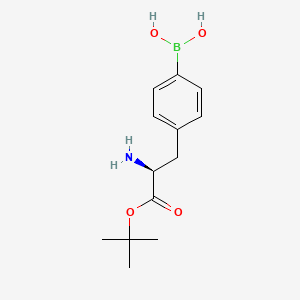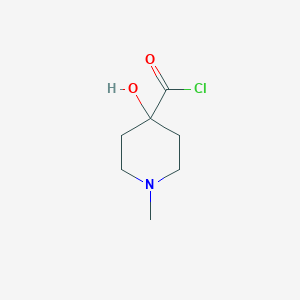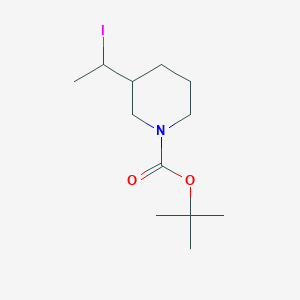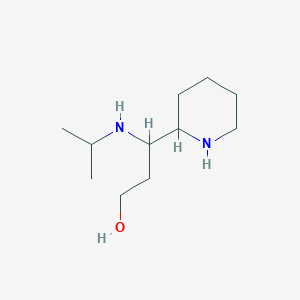![molecular formula C16H24N2O5S B13945073 5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid CAS No. 215299-79-9](/img/structure/B13945073.png)
5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid is a chemical compound with a complex structure that includes a benzoic acid core substituted with an ethyl-piperazine sulfonyl group and a propoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzoic acid core: This can be achieved through the reaction of a suitable aromatic compound with a carboxylating agent.
Introduction of the propoxy group: This step involves the alkylation of the benzoic acid derivative with a propyl halide under basic conditions.
Attachment of the ethyl-piperazine sulfonyl group: This is typically done through a sulfonylation reaction, where the benzoic acid derivative is reacted with an ethyl-piperazine sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted piperazine derivatives.
Applications De Recherche Scientifique
5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes like cell division or apoptosis.
Inhibiting microbial growth: By targeting essential bacterial enzymes or pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid: Similar structure but with a methyl group instead of an ethyl group.
4-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzoyl}morpholine: Contains a morpholine ring instead of a propoxy group.
Uniqueness
5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Propriétés
Numéro CAS |
215299-79-9 |
|---|---|
Formule moléculaire |
C16H24N2O5S |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
5-(4-ethylpiperazin-1-yl)sulfonyl-2-propoxybenzoic acid |
InChI |
InChI=1S/C16H24N2O5S/c1-3-11-23-15-6-5-13(12-14(15)16(19)20)24(21,22)18-9-7-17(4-2)8-10-18/h5-6,12H,3-4,7-11H2,1-2H3,(H,19,20) |
Clé InChI |
GMRUUBABZXAQQF-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone](/img/structure/B13944996.png)
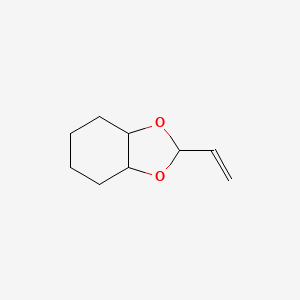

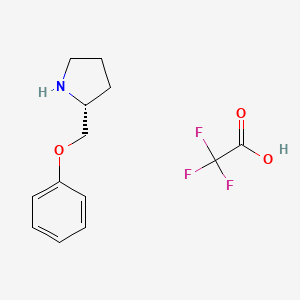
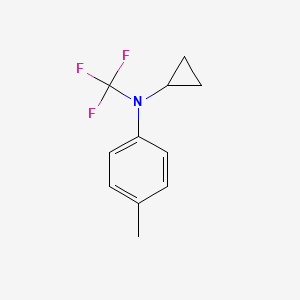
![1-(3-Azabicyclo[3.2.0]heptan-3-yl)-2-chloropropan-1-one](/img/structure/B13945021.png)
